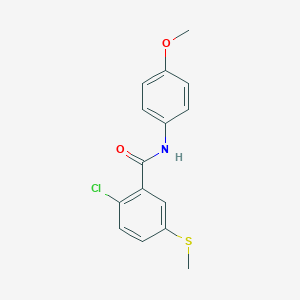
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide, also known as NSC-631570, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has demonstrated promising results in preclinical studies, showing potential as a therapeutic agent for various types of cancer.
Mécanisme D'action
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide exerts its anti-tumor activity through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of many oncogenic proteins. In addition, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the migration and invasion of cancer cells, inhibit the formation of blood vessels, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also demonstrated potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, there are also limitations to using N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide. One area of research is to further elucidate its mechanism of action and identify the specific targets that it inhibits. This information could be used to design more effective therapeutic agents that target specific pathways involved in cancer development and progression. Another area of research is to investigate the potential of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in humans, which could lead to its eventual approval as a therapeutic agent for cancer.
Méthodes De Synthèse
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide can be synthesized through a multistep process that involves the reaction of indoline-5-sulfonamide with methylsulfonyl chloride, followed by the reaction with N-methyl-phenylamine. The resulting compound is then purified through various chromatographic techniques to obtain a pure product.
Applications De Recherche Scientifique
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has potent anti-tumor activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Propriétés
Formule moléculaire |
C16H18N2O4S2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(14-6-4-3-5-7-14)24(21,22)15-8-9-16-13(12-15)10-11-18(16)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
JASKSOHNYMOYHP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)


![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)